7-(3,3-dimethyl-2-oxobutyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3,3-dimethyl-2-oxobutyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H30N6O5 and its molecular weight is 470.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
The research into derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds with modifications at the 7 or 8 positions, has demonstrated their potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating possible psychotropic activity. These compounds, through chemical diversification, aim to explore antidepressant and anxiolytic properties by engaging with specific serotonin receptors, suggesting their relevance in developing therapies for mood disorders (Chłoń-Rzepa et al., 2013).
Synthesis and Biological Activity
Research has also been conducted on the synthesis of xanthene derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for antiasthmatic activity. This approach highlights the utility of such compounds in developing vasodilators and phosphodiesterase 3 inhibitors, contributing to the search for novel anti-asthmatic agents (Bhatia et al., 2016).
Chemical Structure and Interaction
Studies on the structural aspects of related purine derivatives reveal intricate details about their geometry, conformation, and hydrogen bonding, essential for understanding their biological interactions. For instance, the investigation into 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline provides insights into the molecular structure that could inform the design of compounds with optimized pharmacological properties (Karczmarzyk et al., 1995).
Properties
IUPAC Name |
7-(3,3-dimethyl-2-oxobutyl)-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O5/c1-23(2,3)16(30)13-29-17(24-19-18(29)21(32)26(5)22(33)25(19)4)14-27-8-10-28(11-9-27)20(31)15-7-6-12-34-15/h6-7,12H,8-11,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTLFECAACZUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.